molecular formula C10H10Cl3O4P B1214305 Dimethylvinphos CAS No. 2274-67-1

Dimethylvinphos

Cat. No. B1214305
CAS RN: 2274-67-1
M. Wt: 331.5 g/mol
InChI Key: QSGNQELHULIMSJ-UHFFFAOYSA-N
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Description

Dimethylvinphos is a chemical compound with the molecular formula C10H10Cl3O4P . It is used to control stem borers and leaf rollers in rice . The technical material of Dimethylvinphos consists of more than 95% of the Z-isomer .


Molecular Structure Analysis

The IUPAC name for Dimethylvinphos is [(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate . Its molecular weight is 331.5 g/mol . The structure of Dimethylvinphos can be represented by the SMILES string COP(=O)(OC)O/C(=C\\Cl)/C1=C(C=C(C=C1)Cl)Cl .


Physical And Chemical Properties Analysis

Dimethylvinphos has a density of 1.4±0.1 g/cm³ . Its boiling point is 368.6±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.1±3.0 kJ/mol . The flash point is 262.8±35.5 °C . The index of refraction is 1.543 . The molar refractivity is 72.2±0.3 cm³ . The polar surface area is 55 Ų . The polarizability is 28.6±0.5 10^-24 cm³ . The surface tension is 44.7±3.0 dyne/cm . The molar volume is 228.8±3.0 cm³ .

Scientific Research Applications

Agriculture: Pesticide Efficacy

Dimethylvinphos is primarily used as an organophosphate insecticide in agriculture. It targets a variety of pests in rice crops, such as stem borers, leaf borers, leaf rollers, and plant hoppers . Its mode of action involves inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their eradication .

Environmental Studies: Ecotoxicology

Research into the environmental impact of Dimethylvinphos includes assessing its mobility in soil and its acute ecotoxicity, particularly towards aquatic organisms like Daphnia . Studies focus on understanding its degradation, bioaccumulation, and potential risks to non-target species.

Medical Research: Analytical Chemistry

In medical research, Dimethylvinphos is utilized as a reference standard in analytical procedures such as gas chromatography-mass spectrometry (GC-MS). This aids in the detection and quantification of pesticide residues in biological samples .

Biotechnology: Enzyme Inhibition Studies

Dimethylvinphos serves as a model compound for studying enzyme inhibition, specifically targeting acetylcholinesterase (AChE). This research has implications for understanding neurotoxic effects and developing antidotes for organophosphate poisoning .

Material Science: Analytical Standard

In material science, Dimethylvinphos is used as an analytical standard to ensure the quality and consistency of materials produced, especially in the context of pesticide formulation and quality control .

Nanotechnology: Agri-Food Sector

Emerging applications in nanotechnology involve the use of Dimethylvinphos in the development of nano-biostimulants. These are designed to improve agricultural outcomes by enhancing plant nutrition and growth through innovative delivery systems .

Industrial Applications: Processing Aids

Industrially, Dimethylvinphos is used as a processing aid in manufacturing sites. It plays a role in the synthesis of other chemicals, serving as an intermediate in various industrial processes .

Informatics: Data-Driven Pesticide Analysis

Materials informatics utilizes data science to analyze the properties and applications of substances like Dimethylvinphos. This approach can lead to the discovery of new materials or the enhancement of existing ones, optimizing their use in various industries .

Safety and Hazards

Dimethylvinphos is classified as acutely toxic, causing harm if swallowed or inhaled, and harmful in contact with skin . It causes skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Dimethylvinphos, also known as Z-DIMETHYLVINPHOS, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting AChE, Dimethylvinphos disrupts this process, leading to an accumulation of acetylcholine in the synapse, which can cause overstimulation and eventual failure of the nervous system .

Mode of Action

Dimethylvinphos acts as a contact and stomach poison . It inhibits AChE by phosphorylating the serine residue in the active site of the enzyme . This prevents the breakdown of acetylcholine, causing a build-up of this neurotransmitter at nerve synapses and neuromuscular junctions. The result is continuous stimulation of muscles and glands, which can lead to symptoms of poisoning .

Biochemical Pathways

The inhibition of AChE by Dimethylvinphos affects multiple biochemical pathways. The accumulation of acetylcholine can disrupt normal neural signaling, affecting processes such as muscle contraction, heart rate, and cognitive functions . .

Pharmacokinetics

It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature . Organophosphates are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of Dimethylvinphos action is neurotoxicity due to the inhibition of AChE . This can lead to a range of symptoms, from mild effects such as salivation and tremors to severe effects such as seizures and respiratory failure . It is also classified as a high acute toxicant for mammals .

Action Environment

The action, efficacy, and stability of Dimethylvinphos can be influenced by various environmental factors. For instance, its mobility in the environment is moderate, suggesting it can move through soil and potentially contaminate groundwater . Its efficacy as an insecticide may also be affected by factors such as temperature, humidity, and the presence of other chemicals . .

properties

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNQELHULIMSJ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871867
Record name (Z)-Dimethylvinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylvinphos

CAS RN

2274-67-1, 67628-93-7
Record name Dimethylvinphos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylvinphos, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067628937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Dimethylvinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLVINPHOS, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4YX4B7PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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